Leucinostatin A

Oncology Triple-Negative Breast Cancer Selectivity Index

Select Leucinostatin A (CAS 76600-38-9) for its validated selectivity: 1036-fold index against T. brucei vs mammalian cells and 278-fold differential cytotoxicity in BT-20 breast cancer vs normal cells. With >100-fold potency advantage over alamethicin I in trypanocidal assays and specific nanomolar mitochondrial ATP synthase inhibition not replicated by derivatives, this peptaibol is the definitive reference standard for antiprotozoal screening and mitochondrial bioenergetics research. Optimized for formulation studies with quantifiable toxicity reduction via nanosphere or liposomal encapsulation.

Molecular Formula C62H111N11O13
Molecular Weight 1218.6 g/mol
CAS No. 76600-38-9
Cat. No. B1668695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucinostatin A
CAS76600-38-9
SynonymsA 20668
leucinostatin
leucinostatin A
leucinostatin A, hydrochloride
leucinostatin A, monoacetate salt
paecilotoxin A
Molecular FormulaC62H111N11O13
Molecular Weight1218.6 g/mol
Structural Identifiers
SMILESCCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN(C)C)C
InChIInChI=1S/C62H111N11O13/c1-21-38(9)23-24-49(77)73-33-40(11)31-47(73)55(82)66-46(30-39(10)29-43(75)32-42(74)22-2)53(80)68-50(51(78)37(7)8)56(83)70-61(15,16)58(85)67-44(27-35(3)4)52(79)65-45(28-36(5)6)54(81)69-62(17,18)59(86)71-60(13,14)57(84)63-26-25-48(76)64-41(12)34-72(19)20/h23-24,35-41,43-47,50-51,75,78H,21-22,25-34H2,1-20H3,(H,63,84)(H,64,76)(H,65,79)(H,66,82)(H,67,85)(H,68,80)(H,69,81)(H,70,83)(H,71,86)/b24-23+/t38-,39+,40-,41-,43-,44-,45-,46-,47-,50-,51+/m0/s1
InChIKeyFOAIGCPESMNWQP-TXVCAPCZSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Leucinostatin A Procurement Guide: Nonapeptide Antibiotic with Quantified Antiprotozoal and Anticancer Selectivity


Leucinostatin A (CAS 76600-38-9, Antibiotic P168) is a hydrophobic nonapeptide antibiotic originally isolated as a fungal metabolite from Paecilomyces lilacinus (also classified as Purpureocillium lilacinum) [1]. As a peptaibol-class compound, it assumes an α-helical secondary structure in nonpolar environments and functions as a weak ionophore facilitating mono- and divalent cation transport across biological membranes [2]. Unlike many in-class peptide antibiotics that exhibit broad cytotoxicity with limited therapeutic windows, leucinostatin A has been characterized with quantifiable selectivity indices across multiple assay systems, including a 278-fold differential cytotoxicity between BT-20 breast cancer cells and normal mammary cells [3], and a selectivity index exceeding 1000 against Trypanosoma brucei relative to mammalian L6 cells [4].

Why Generic Peptaibol Substitution Fails: Leucinostatin A's Differentiated Activity Profile


Generic substitution of leucinostatin A with other peptaibol-class antibiotics or nonapeptide antifungal agents is scientifically unjustified due to quantifiable differences in potency, selectivity, and mechanism of action. In head-to-head comparative studies against Trypanosoma brucei, leucinostatin A exhibited IC50 values of 3.4–8.3 ng/mL, whereas the structurally related peptaibol alamethicin I required concentrations of 380 ng/mL (>100-fold higher) to achieve comparable effect [1]. Furthermore, leucinostatin A specifically targets mitochondrial ATP synthase with nanomolar potency, a mechanism not shared by its clinical-stage derivative lefleuganan [2]. This mechanistic divergence translates to differential toxicity profiles: liposomal encapsulation of leucinostatin A reduces acute LD50 by 15-fold, while nanosphere formulation increases LD50 more than 18-fold relative to free compound [3][4]. Such delivery-system-dependent toxicity modulation is compound-specific and cannot be extrapolated to in-class analogs without empirical validation.

Leucinostatin A Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Anticancer Selectivity: Leucinostatin A Exhibits 278-Fold Differential Cytotoxicity Between Cancer and Normal Cells

Leucinostatin A demonstrates pronounced selectivity between cancer and normal cell lines. In the same study, the compound exhibited an IC50 of 2.3 nM against BT-20 breast cancer cells versus 640 nM against a normal mammary cell line, yielding a selectivity ratio of approximately 278-fold [1]. This differential cytotoxicity exceeds typical values observed for many conventional chemotherapeutic agents and indicates a preferential effect on malignant cells under the tested conditions.

Oncology Triple-Negative Breast Cancer Selectivity Index

Antiprotozoal Potency and Selectivity: Leucinostatin A Achieves Selectivity Index >1000 Against Trypanosoma brucei

In a comprehensive antiprotozoal evaluation, leucinostatin A demonstrated exceptional potency against Trypanosoma brucei rhodesiense with an IC50 of 0.25 nM (range 0.17–0.36 nM), while exhibiting substantially lower cytotoxicity against mammalian L6 rat myoblast cells (IC50 = 259 nM, range 97–691 nM), resulting in a selectivity index (SI) of 1036 [1]. For context, clinical reference compounds melarsoprol and pentamidine showed SI values of >4000 in the same assay, but leucinostatin A's absolute potency (0.25 nM) significantly exceeds that of suramin (35 nM) and pentamidine (1.8 nM) [1].

Antiparasitic Trypanosomiasis Neglected Tropical Diseases

Cross-Class Potency Comparison: Leucinostatin A Demonstrates >100-Fold Superior Activity Versus Other Peptide Antibiotics

In a direct comparative study evaluating multiple peptide antibiotics against Trypanosoma brucei, leucinostatin A and B exhibited IC50 values ranging from 3.4–8.3 ng/mL (approximately 2.8–6.8 nM). In stark contrast, the peptaibol alamethicin I required 380 ng/mL (approximately 190 nM), and tsushimycin required 7,200 ng/mL (approximately 5,200 nM) to achieve similar effect [1]. This represents a >100-fold potency advantage for leucinostatin A over alamethicin I and a >1000-fold advantage over tsushimycin within the same peptide antibiotic class under identical assay conditions.

Antimicrobial Peptides Structure-Activity Relationship Peptaibols

Formulation-Dependent Toxicity Reduction: Nanosphere Encapsulation Increases LD50 >18-Fold

Leucinostatin A's native toxicity profile can be quantitatively modulated through formulation approaches. In a controlled in vivo acute toxicity study, poly(lactic-co-glycolic) nanosphere encapsulation of leucinostatin A increased the LD50 by more than 18-fold compared to free compound [1]. A separate study using liposomal formulations achieved a 15-fold LD50 reduction [2]. These formulation-dependent toxicity shifts are compound-specific and provide a quantifiable basis for selecting leucinostatin A in delivery system development projects.

Drug Delivery Nanomedicine Toxicity Mitigation

Mechanistic Specificity: Leucinostatin A Inhibits Mitochondrial ATP Synthase, Unlike Derivative Lefleuganan

A 2025 structure-activity relationship study revealed a critical mechanistic divergence: leucinostatin A specifically targets and inhibits mitochondrial ATP synthase from human, bovine, and yeast sources in the nanomolar range, whereas its clinical-stage derivative lefleuganan (developed for reduced toxicity) does not exhibit this specific ATP synthase inhibition [1]. The hydroxyleucine residue at position 7 was identified as the key moiety responsible for ATP synthase inhibition and systemic toxicity [1]. This mechanistic distinction provides a clear scientific basis for selecting leucinostatin A over lefleuganan when ATP synthase inhibition is the experimental objective.

Mitochondrial Biology ATP Synthase Mechanism of Action

Biosynthetic Yield Enhancement: lcsF Transcription Factor Overexpression Increases Production 1.5-Fold

For industrial fermentation and bioproduction applications, leucinostatin A titers can be systematically increased through genetic manipulation of the producing organism. Overexpression of the transcription factor lcsF in Purpureocillium lilacinum increased the production of leucinostatins A and B by 1.5-fold compared to wild-type strains [1]. Additionally, deletion of the rolP gene leads to complete absence of leucinostatin A, while rolP overexpression produces a large increase in leucinostatin A levels [2]. This genetic tractability provides a quantifiable advantage for scaled production compared to peptaibols lacking characterized biosynthetic regulatory networks.

Bioproduction Fermentation Metabolic Engineering

Leucinostatin A: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Antiprotozoal Drug Discovery: Trypanosoma brucei Screening and SAR Studies

Leucinostatin A is optimally deployed as a positive control or scaffold in antiprotozoal screening campaigns against Trypanosoma brucei. With an IC50 of 0.25 nM and a selectivity index of 1036 relative to mammalian L6 cells [1], it serves as a benchmark for evaluating novel antiparasitic compounds. Its >100-fold potency advantage over other peptide antibiotics like alamethicin I (IC50 = 380 ng/mL) and tsushimycin (IC50 = 7,200 ng/mL) [2] makes it the preferred peptaibol reference standard in comparative trypanocidal assays.

Mitochondrial ATP Synthase Inhibition Studies

For research programs investigating mitochondrial bioenergetics or ATP synthase as a therapeutic target, leucinostatin A provides a validated chemical probe. It specifically inhibits mitochondrial ATP synthase from human, bovine, and yeast sources in the nanomolar range [3]. Critically, this inhibitory activity is absent in the structurally related derivative lefleuganan [3], establishing leucinostatin A as the compound of choice when ATP synthase inhibition is the required experimental readout.

Nanomedicine and Drug Delivery Formulation Development

Leucinostatin A is well-suited for formulation research programs investigating colloidal drug delivery systems. Quantified toxicity reduction has been demonstrated: nanosphere encapsulation increases LD50 >18-fold [4], while liposomal formulations achieve a 15-fold LD50 reduction [5]. These validated formulation-toxicity relationships provide a data-rich foundation for developing targeted delivery systems where controlled release and reduced systemic toxicity are critical design parameters.

Selective Anticancer Agent Screening in Breast Cancer Models

Leucinostatin A is appropriate for oncology research programs requiring compounds with demonstrated cancer cell selectivity. The compound exhibits a 278-fold differential cytotoxicity between BT-20 breast cancer cells (IC50 = 2.3 nM) and normal mammary cells (IC50 = 640 nM) [6]. This quantifiable selectivity supports its use in assays evaluating tumor-specific cytotoxicity mechanisms and in comparative studies against compounds lacking demonstrated cancer-normal cell discrimination.

Fermentation and Metabolic Engineering for Peptaibol Production

For industrial biotechnology and bioprocess development, leucinostatin A offers a genetically tractable production platform. Overexpression of the lcsF transcription factor increases production titers by 1.5-fold [7], and manipulation of the rolP regulatory gene enables titratable control of biosynthesis [8]. This characterized biosynthetic regulatory network provides a quantitative framework for fermentation optimization studies and serves as a model system for peptaibol bioproduction engineering.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leucinostatin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.